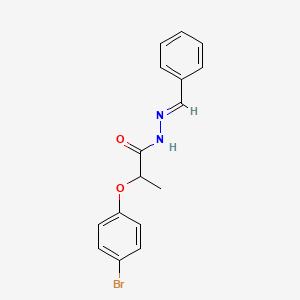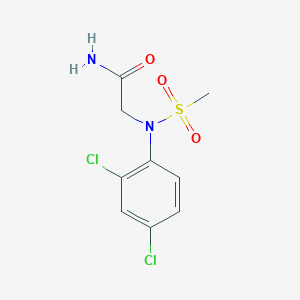
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research. CPP is a synthetic compound that belongs to the class of amide compounds and is widely used in the field of neuroscience. The compound has shown promising results in various studies and has been found to have potential applications in the treatment of neurological disorders.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide acts as a non-competitive antagonist of the NMDA receptor, which is a major excitatory receptor in the brain. The compound binds to the receptor at a site that is distinct from the glutamate binding site and prevents the influx of calcium ions into the neuron. This leads to a reduction in the excitatory response of the neuron and a decrease in synaptic plasticity.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce the expression of the immediate early gene c-fos, which is a marker of neuronal activity. N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has also been found to decrease the levels of the stress hormone corticosterone in animal models, suggesting an anxiolytic effect.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has several advantages for use in lab experiments. The compound is easy to synthesize and is commercially available in high purity. N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has also been extensively studied and has a well-established mechanism of action. However, one limitation of N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide is its non-specificity, as it can also bind to other receptors besides the NMDA receptor.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide. One potential area of research is the development of more specific NMDA receptor antagonists that can selectively target different subtypes of the receptor. Another direction is the investigation of the long-term effects of N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide on neuronal function and synaptic plasticity. Finally, N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide could be explored as a potential therapeutic agent for the treatment of neurological disorders such as depression and anxiety.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide involves the reaction of 4-chloro-2-fluoroaniline and phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide in high purity and yield.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has shown potential applications in various areas of scientific research, particularly in neuroscience. The compound has been found to have a modulatory effect on the N-methyl-D-aspartate (NMDA) receptor, which is a major receptor involved in synaptic plasticity and memory formation. N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYNIQIRQQHGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5852488.png)
![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)
![4,5-dimethoxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5852501.png)



![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)

![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)
![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)



![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)